molecular formula C20H22O6 B167747 Coleon A CAS No. 1984-44-7

Coleon A

Cat. No. B167747
CAS RN: 1984-44-7
M. Wt: 358.4 g/mol
InChI Key: KGPUDFRSRWIMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coleon A is a natural product that has gained significant attention in scientific research due to its potential therapeutic properties. It is a diterpenoid compound that is extracted from the roots of the plant Coleus forskohlii.

Scientific Research Applications

Coleon A has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. It has also been studied for its potential use in treating cardiovascular diseases, respiratory disorders, and metabolic disorders.

Mechanism Of Action

The mechanism of action of Coleon A involves the activation of adenylate cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This, in turn, activates protein kinase A, which regulates various cellular processes such as gene expression, cell proliferation, and differentiation.

Biochemical And Physiological Effects

Coleon A has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in cells. Furthermore, it has been shown to regulate glucose and lipid metabolism, which makes it a potential therapeutic agent for treating metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using Coleon A in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and easy to extract from Coleus forskohlii. However, one of the limitations of using Coleon A in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Coleon A. One of the areas of research is the development of novel drug delivery systems that can increase the solubility and bioavailability of Coleon A. Another area of research is the identification of specific molecular targets that Coleon A can interact with to exert its therapeutic effects. Furthermore, the potential use of Coleon A in combination with other drugs for treating various diseases should be explored.
Conclusion
In conclusion, Coleon A is a natural compound that has shown promising therapeutic properties in various scientific research applications. Its mechanism of action involves the activation of adenylate cyclase, which leads to an increase in cAMP levels in cells. It exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for the study of Coleon A include the development of novel drug delivery systems, identification of specific molecular targets, and exploration of its potential use in combination with other drugs.

Synthesis Methods

Coleon A is extracted from the roots of the plant Coleus forskohlii through various methods such as Soxhlet extraction, maceration, and steam distillation. The extracted compound is then purified using chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.

properties

CAS RN

1984-44-7

Product Name

Coleon A

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

2,8,9-trihydroxy-3,4-dimethyl-7-propan-2-yl-3-prop-2-enyl-2H-benzo[f][1]benzofuran-5,6-dione

InChI

InChI=1S/C20H22O6/c1-6-7-20(5)13-9(4)11-12(17(24)18(13)26-19(20)25)14(21)10(8(2)3)15(22)16(11)23/h6,8,19,21,24-25H,1,7H2,2-5H3

InChI Key

KGPUDFRSRWIMAU-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O

Canonical SMILES

CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O

Origin of Product

United States

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